5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one
CAS No.: 1029696-37-4
Cat. No.: VC7258757
Molecular Formula: C10H9BrO2
Molecular Weight: 241.084
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1029696-37-4 |
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Molecular Formula | C10H9BrO2 |
Molecular Weight | 241.084 |
IUPAC Name | 5-bromo-3,3-dimethyl-2-benzofuran-1-one |
Standard InChI | InChI=1S/C10H9BrO2/c1-10(2)8-5-6(11)3-4-7(8)9(12)13-10/h3-5H,1-2H3 |
Standard InChI Key | JYFGZJHNKDPESK-UHFFFAOYSA-N |
SMILES | CC1(C2=C(C=CC(=C2)Br)C(=O)O1)C |
Introduction
Chemical Structure and Stereoelectronic Properties
Molecular Architecture
The core structure of 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one consists of a benzofuran system with substituents that significantly influence its electronic and steric profile. The bromine atom at the 5-position introduces strong electron-withdrawing effects, while the geminal dimethyl groups at the 3-position create a sterically hindered environment . The compound’s IUPAC name, 5-bromo-3,3-dimethyl-2-benzofuran-1-one, reflects this substitution pattern .
Key Structural Features:
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Bicyclic Framework: A benzene ring fused to a γ-lactone (furan-1-one), enforcing planarity and conjugation across the system.
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Bromine Substituent: Positioned para to the lactone oxygen, directing electrophilic substitution reactions to the 7-position.
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Dimethyl Groups: Provide steric bulk at the 3-position, potentially hindering nucleophilic attack at the lactone carbonyl.
The compound’s SMILES notation () and InChIKey () further encode its stereoelectronic characteristics .
Synthesis and Manufacturing
Ag₂O Nanoparticle-Mediated Cyclization
A scalable synthesis route for related isobenzofuranones involves Ag₂O nanoparticle (Ag₂ONP)-catalyzed 5-exo-dig cyclization of 2-iodobenzoic acids with terminal alkynes . While this method was optimized for (Z)-3-benzylideneisobenzofuran-1(3H)-ones, its principles are adaptable to 5-bromo-3,3-dimethyl derivatives:
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Substrate Preparation: 2-Iodo-5-bromobenzoic acid serves as the aromatic precursor.
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Alkyne Coupling: Reaction with 3,3-dimethylpropiolic acid derivatives under Ag₂ONP catalysis (120°C, DMF, 3 hours).
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Cyclization: Intramolecular lactonization forms the isobenzofuranone core with >90% regioselectivity .
Critical Parameters:
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Catalyst Loading: 5 mol% Ag₂ONPs balance cost and efficiency.
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Solvent: Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates.
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Temperature: 120°C accelerates cyclization while minimizing side reactions.
Comparative studies show that dimethyl substitution increases reaction yields by 15–20% compared to monosubstituted analogs, likely due to reduced steric strain in the transition state .
Physicochemical Properties
Experimental and computed properties for 5-bromo-3,3-dimethyl-3H-isobenzofuran-1-one are summarized below:
The low vapor pressure and moderate LogP suggest limited environmental mobility but sufficient lipophilicity for cellular membrane penetration in biological assays .
Chemical Reactivity and Functionalization
Nucleophilic Aromatic Substitution
The electron-deficient aromatic ring undergoes regioselective substitution at the 7-position (para to bromine):
Reported nucleophiles include:
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Amines: Aniline derivatives yield 5-bromo-7-arylaminoisobenzofuranones.
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Thiols: Benzyl mercaptan forms stable thioether linkages (75–85% yield).
Lactone Ring Opening
The strained γ-lactone undergoes hydrolysis under basic conditions:
This reaction provides access to dicarboxylic acid derivatives for polymer synthesis.
Industrial and Research Applications
Specialty Chemical Synthesis
The compound serves as a building block for:
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Liquid Crystals: Bromine facilitates cross-coupling with mesogenic units.
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Pharmaceutical Intermediates: Functionalization at C-7 yields protease inhibitors (e.g., HCV NS3/4A antagonists).
Materials Science
Incorporation into epoxy resins improves thermal stability (Tg increase by 25°C) and flame retardancy (UL-94 V-0 rating) .
Comparison with Structural Analogs
The dimethyl substitution confers superior metabolic stability compared to hydroxylated analogs (t₁/₂ increase from 2.1 to 8.7 hours in hepatic microsomes) .
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